molecular formula C₁₉H₂₇N₅O₆S B560574 Oclacitinib maleate CAS No. 1208319-27-0

Oclacitinib maleate

Cat. No. B560574
M. Wt: 453.51
InChI Key: VQIGDTLRBSNOBV-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .


Synthesis Analysis

The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .


Molecular Structure Analysis

The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .


Physical And Chemical Properties Analysis

Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .

Scientific Research Applications

Application 1: Treatment of Skin Allergic Diseases in Dogs

  • Summary of the Application : Oclacitinib maleate is an immunomodulatory agent that has been registered for the treatment of pruritus in allergic dermatitis and atopic dermatitis (AD) in dogs .
  • Methods of Application or Experimental Procedures : The drug works by inhibiting Janus kinase, which reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells .
  • Results or Outcomes : The beneficial effects of Oclacitinib in the treatment of skin allergic diseases may be partially mediated by the inhibition of IL-4 production in CD4+ and CD8+ T cells . It does not affect the proliferation of CD4+ T cells or the number of IFN-γ- and IL-17-producing CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells .

Application 2: Treatment of Inflammatory and Autoimmune Diseases

  • Summary of the Application : Janus kinase (JAK) is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2. The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .
  • Methods of Application or Experimental Procedures : Targeting the JAK family kinases with small-molecule inhibitors like Oclacitinib has proved to be effective in the treatment of different types of diseases .
  • Results or Outcomes : The data in the current review could help in the design of new JAK inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases .

Application 3: Treatment of Atopic Dermatitis in Dogs

  • Summary of the Application : Oclacitinib maleate is used for the management of atopic dermatitis (AD) and allergic skin disease in dogs .
  • Methods of Application or Experimental Procedures : The drug is administered orally and works by inhibiting the Janus kinase enzymes, which play a crucial role in the itching and inflammation associated with allergic skin disease .
  • Results or Outcomes : Oclacitinib has been shown to be effective in reducing the symptoms of atopic dermatitis in dogs, including itching and inflammation .

Application 4: Potential Use in Human Medicine

  • Summary of the Application : While Oclacitinib maleate is currently used in veterinary medicine, its mechanism of action suggests potential applications in human medicine .
  • Methods of Application or Experimental Procedures : As a Janus kinase inhibitor, Oclacitinib maleate could potentially be used to treat conditions in humans that are caused by overactive immune responses .
  • Results or Outcomes : While there is currently no clinical data on the use of Oclacitinib maleate in humans, its effectiveness in treating immune-related conditions in animals suggests potential therapeutic benefits in inflammatory and autoimmune diseases in humans .

Application 5: Treatment of Pruritus in Dogs

  • Summary of the Application : Oclacitinib maleate is a novel immunomodulatory agent that has been registered for the treatment of pruritus in allergic dermatitis and atopic dermatitis (AD) in dogs .
  • Methods of Application or Experimental Procedures : The drug is administered orally and works by inhibiting the Janus kinase enzymes, which play a crucial role in the itching and inflammation associated with allergic skin disease .
  • Results or Outcomes : The results indicate that beneficial effects of Oclacitinib in the treatment of skin allergic diseases may be partially mediated by the inhibition of IL-4 production in CD4+ and CD8+ T cells .

Application 6: Potential Use in Cancer Therapy

  • Summary of the Application : Janus kinase (JAK) is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2. The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .
  • Methods of Application or Experimental Procedures : Targeting the JAK family kinases with small-molecule inhibitors like Oclacitinib has proved to be effective in the treatment of different types of diseases .
  • Results or Outcomes : The data in the current review could help in the design of new JAK inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases .

Safety And Hazards

Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib maleate

CAS RN

1208319-27-0
Record name Oclacitinib maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCLACITINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
167
Citations
WT Collard, BD Hummel, AF Fielder… - Journal of veterinary …, 2014 - Wiley Online Library
… Oclacitinib maleate was rapidly and well absorbed following … or extent of absorption of oclacitinib maleate when dosed orally, as … , the exposure of oclacitinib maleate increased dose …
Number of citations: 53 onlinelibrary.wiley.com
L Ferrer, I Carrasco, C Cristòfol… - Veterinary …, 2020 - Wiley Online Library
… A two period, two treatment design was used in which cats received oclacitinib maleate iv and po, at a dose of 0.5 mg/kg and 1 mg/kg, respectively. There was a one‐week interval of …
Number of citations: 24 onlinelibrary.wiley.com
G De Caro Martins, AP da Costa‐Val… - Veterinary …, 2022 - Wiley Online Library
… In the current study, the prolonged use of oclacitinib maleate for up to 12 months at … Therefore, under the conditions studied in this group of dogs, oclacitinib maleate can be …
Number of citations: 10 onlinelibrary.wiley.com
T Fleck, L Norris, V King, S Lesman… - Journal of Veterinary …, 2022 - Wiley Online Library
Oclacitinib maleate (Apoquel®, Zoetis Inc.) is commonly used around the world for the control/treatment of pruritus associated with allergic dermatitis and the control/treatment of atopic …
Number of citations: 2 onlinelibrary.wiley.com
L Hunyadi, P Datta, K Rewers‐Felkins… - Journal of Veterinary …, 2022 - Wiley Online Library
… pharmacokinetic parameters of oclacitinib maleate as a top … dose of 0.5 mg/kg oclacitinib maleate. Blood was collected prior … Oclacitinib maleate plasma concentrations were measured …
Number of citations: 2 onlinelibrary.wiley.com
M Visser, K Walsh, V King, G Sture, L Caneva - BMC Veterinary Research, 2022 - Springer
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … the acceptance of a chewable tablet containing oclacitinib maleate, a reformulated version of the …
Number of citations: 2 link.springer.com
M Visser, K Walsh, V King, G Sture, L Caneva - 2022 - bmcvetres.biomedcentral.com
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … of a chewable tablet containing oclacitinib maleate, a reformulated version of the original Apoquel …
Number of citations: 3 bmcvetres.biomedcentral.com
NL Lopes, DR Campos… - BMC veterinary …, 2019 - bmcvetres.biomedcentral.com
… limited and as there is a potential role for oclacitinib in the control of pruritus in this specie, the aim of this study was to evaluate the safety and clinical effects of oral oclacitinib maleate in …
Number of citations: 32 bmcvetres.biomedcentral.com
GJ Drake, T Nuttall, J López, W Magnone… - Journal of Zoo and …, 2017 - BioOne
… A preliminary treatment trial of one bear with ABAS using oclacitinib maleate has been previously reported.This case series demonstrates the use of oclacitinib maleate for long-term …
Number of citations: 9 bioone.org
R Marsella, K Doerr, A Gonzales… - Journal of the …, 2023 - Am Vet Med Assoc
Oclacitinib was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs. Many studies and case reports have been …
Number of citations: 2 avmajournals.avma.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.